Idra 21

AMPA receptor calcium imaging excitotoxicity

IDRA-21 is a benzothiadiazine derivative that functions as a positive allosteric modulator (PAM) of AMPA-type glutamate receptors. It acts by inhibiting the rapid desensitization of AMPA receptors and slowing deactivation kinetics, thereby enhancing excitatory synaptic transmission.

Molecular Formula C8H9ClN2O2S
Molecular Weight 232.69 g/mol
CAS No. 163936-79-6
Cat. No. B7803835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdra 21
CAS163936-79-6
Molecular FormulaC8H9ClN2O2S
Molecular Weight232.69 g/mol
Structural Identifiers
SMILESCC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1
InChIInChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3
InChIKeyVZRNTCHTJRLTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IDRA-21 (CAS 163936-79-6): A Benchmark Benzothiadiazine AMPA Receptor Positive Allosteric Modulator for Cognitive Research


IDRA-21 is a benzothiadiazine derivative that functions as a positive allosteric modulator (PAM) of AMPA-type glutamate receptors [1]. It acts by inhibiting the rapid desensitization of AMPA receptors and slowing deactivation kinetics, thereby enhancing excitatory synaptic transmission [1]. Unlike many early AMPA receptor modulators, IDRA-21 exhibits blood-brain barrier permeability and demonstrates in vivo cognitive-enhancing efficacy following oral administration in both rodent and non-human primate models [2][3]. Its well-characterized binding mode within the AMPA receptor ligand-binding domain has been resolved crystallographically, establishing IDRA-21 as a foundational scaffold for structure-based drug design efforts in the benzothiadiazine class [4].

Why IDRA-21 Cannot Be Assumed Interchangeable with Cyclothiazide, Aniracetam, or Ampakine-Class Compounds


Benzothiadiazines and other AMPA receptor PAMs share a common overarching mechanism but exhibit profound divergence in key pharmacological properties that preclude generic substitution. IDRA-21 acts as a partial negative allosteric modulator of AMPA receptor desensitization with low intrinsic activity, whereas cyclothiazide functions as a full modulator with markedly higher intrinsic activity and associated neurotoxic liability [1]. Furthermore, IDRA-21 differs mechanistically from benzoylpiperidine-derived ampakines (e.g., CX516, CX546) in its binding mode; IDRA-21 binds to the receptor irrespective of agonist occupancy, whereas ampakines preferentially bind to the agonist-bound nondesensitized state [2]. These differences manifest as distinct in vivo efficacy profiles, blood-brain barrier permeability characteristics, and safety margins. Consequently, substitution of IDRA-21 with a related compound in experimental protocols would invalidate cross-study comparability and introduce uncontrolled variables in potency, selectivity, and toxicity outcomes.

IDRA-21 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Cyclothiazide, Aniracetam, CX-516, and FUR


Partial Modulator Activity with Attenuated Calcium Transients: IDRA-21 vs. Cyclothiazide

In a direct head-to-head comparison using single-cell fura-2 Ca2+ fluorescence imaging in neonatal rat cerebellar granule neurons, IDRA-21 demonstrated substantially lower intrinsic activity relative to cyclothiazide. IDRA-21 increased intracellular Na+ transient with a threshold concentration (5 μM) that is approximately 10 times higher than that of cyclothiazide, and it elicited a free cytosolic Ca2+ transient increase of significantly shorter duration than cyclothiazide [1]. This partial modulator profile is a defining feature differentiating IDRA-21 from full modulators like cyclothiazide.

AMPA receptor calcium imaging excitotoxicity allosteric modulation cerebellar granule neurons

Absence of Neurotoxicity at Supra-Therapeutic Concentrations: IDRA-21 vs. Cyclothiazide

In a direct neurotoxicity assay conducted in cultured cerebellar granule neurons, cyclothiazide (5-25 μM) induced dose-dependent neurotoxicity when co-applied with AMPA (50 μM), whereas IDRA-21 was devoid of neurotoxic effects even at concentrations up to 100 μM [1]. The neurotoxicity observed with cyclothiazide persisted in the presence of dizocilpine but was blocked by competitive and noncompetitive AMPA receptor antagonists, confirming the mechanism is AMPA receptor-mediated. Critically, the doses of IDRA-21 that enhance cognitive processes in rats and monkeys are several orders of magnitude lower than those required to elicit any neurotoxicity in cultured neurons [1].

neurotoxicity AMPA receptor excitotoxicity cerebellar granule neurons safety pharmacology

In Vivo Cognitive Enhancement Potency: IDRA-21 vs. Aniracetam

In behavioral pharmacology studies designed to reverse pharmacologically-induced cognitive deficits, IDRA-21 demonstrated substantially greater potency than aniracetam. Specifically, IDRA-21 was 10-30 times more potent than aniracetam in reversing cognitive deficits induced by alprazolam or scopolamine in rodent models [1]. Furthermore, a single dose of IDRA-21 produced sustained cognitive enhancement effects lasting up to 48 hours, distinguishing it from compounds with shorter duration of action [1].

cognitive enhancement nootropic AMPA receptor behavioral pharmacology rodent cognition models

AMPA Receptor Desensitization Modulation Potency: IDRA-21 vs. CX-516 and CX-546

In a comparative study examining the effects of benzothiadiazides and benzoylpiperidine-derived ampakines on AMPA receptor desensitization kinetics using recombinant and native receptor preparations, IDRA-21, CX-516, and CX-546 were directly compared with cyclothiazide. CX-546 reduced the degree of desensitization more potently than either CX-516 or IDRA-21, but all were less efficient than cyclothiazide [1]. This establishes a clear potency ranking for desensitization modulation: cyclothiazide > CX-546 > IDRA-21 > CX-516. Additionally, the study revealed a mechanistic distinction: IDRA-21, like cyclothiazide, binds irrespective of agonist occupancy, whereas CX-546 binds preferentially to the agonist-bound nondesensitized receptor [1].

AMPA receptor desensitization ampakine electrophysiology recombinant receptor

Kainate Receptor Modulation Efficacy and Potency: IDRA-21 vs. FUR

Using whole-cell patch clamp electrophysiology in primary cultures of cerebellar granule neurons and HEK293 cells expressing recombinant KAR subunits, IDRA-21 and FUR (8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine 1,1-dioxide) were directly compared for their ability to potentiate kainate-evoked currents. IDRA-21 potentiated KA-evoked currents with an EC50 of 191 ± 58 μM, whereas FUR was significantly more potent with an EC50 of 7 ± 2 μM [1]. In recombinant GluR5, GluR6, and GluR5-KA1 subunit combinations, IDRA-21 exhibited EC50 values ranging from 595 ± 167 μM to 668 ± 271 μM, with the efficacy of FUR consistently exceeding that of IDRA-21 across all subunit combinations tested [1].

kainate receptor AMPA receptor patch clamp cerebellar granule neurons allosteric modulation

NMDA Receptor Subunit Selectivity: IDRA-21 Preferentially Modulates NR2B-Containing Receptors

In cultured cerebellar granule neurons, IDRA-21 was shown to reduce NMDA receptor-mediated whole-cell currents. The effect was neither competitive nor voltage-dependent, and the reduction of NMDA currents was stronger at low glycine concentrations, suggesting an interaction with the glycine modulatory site [1]. Experiments performed on recombinant NMDARs expressed in HEK 293 cells revealed subunit selectivity: IDRA-21 was more effective at reducing currents from NR1a-NR2B receptors than from NR1a-NR2A receptors [1]. IDRA-21 also shortened the decay time constant of NMDA-mEPSCs without affecting peak amplitudes, indicating modulation of channel kinetics rather than conductance [1].

NMDA receptor NR2B subunit cerebellar granule neurons electrophysiology glycine modulation

Optimal Research and Industrial Application Scenarios for IDRA-21 Based on Quantitative Differentiation Evidence


In Vivo Cognitive Enhancement Studies Requiring Oral Bioavailability and Extended Duration of Action

For studies requiring sustained cognitive enhancement following oral administration in rodent or non-human primate models, IDRA-21 offers a validated experimental tool. Evidence demonstrates that oral IDRA-21 (0.15-10 mg/kg) produced highly significant improvement in delayed matching-to-sample (DMTS) task performance in rhesus monkeys, with effects maintained up to 48 hours after a single dose [1]. When individualized best doses were administered, task accuracy for long-delay trials increased by 34% over vehicle in young monkeys and up to 18% over vehicle in aged monkeys [1]. The compound's blood-brain barrier permeability and oral bioavailability [2] support its use in longitudinal behavioral pharmacology studies where repeated intraperitoneal or intracerebroventricular administration would be impractical or confound interpretation.

AMPA Receptor Pharmacology Studies Requiring Low Intrinsic Activity to Minimize Excitotoxic Confounds

In experiments designed to investigate AMPA receptor function without introducing excitotoxic artifacts, IDRA-21 is the preferred benzothiadiazine tool compound. Quantitative data show that IDRA-21 (up to 100 μM) is devoid of neurotoxicity in cerebellar granule neurons, whereas cyclothiazide induces dose-dependent toxicity at 5-25 μM [3]. The partial negative allosteric modulator activity of IDRA-21, characterized by a ~10-fold higher Na+ transient threshold and shorter Ca2+ transient duration relative to cyclothiazide [3], ensures that observed effects on synaptic plasticity or receptor trafficking are attributable to modulation of receptor kinetics rather than secondary excitotoxic processes.

Structure-Activity Relationship (SAR) Studies and Lead Optimization for Benzothiadiazine-Derived AMPA Receptor PAMs

IDRA-21 serves as an essential reference scaffold for medicinal chemistry efforts aimed at developing improved benzothiadiazine-derived AMPA receptor PAMs. The crystal structure of IDRA-21 bound to the GluR2 ligand-binding domain has been solved, providing atomic-level detail of its binding mode [4]. This structural information, combined with the established in vivo efficacy profile, makes IDRA-21 the appropriate baseline comparator for evaluating novel analogs. SAR studies have demonstrated that 5′-alkyl substitutions on the IDRA-21 core can yield up to 30-fold gains in affinity (e.g., 5′-ethyl derivative EC50 ~22 μM vs. IDRA-21 EC50 >100 μM in vitro) [5], underscoring the utility of IDRA-21 as a benchmark for quantifying affinity improvements.

Comparative Pharmacology Studies Requiring AMPA-Preferring Activity with Minimal Kainate Receptor Cross-Reactivity

For experiments where selective modulation of AMPA receptors with minimal confounding activity at kainate receptors is desired, IDRA-21 offers a defined pharmacological profile. Direct comparative electrophysiology data demonstrate that IDRA-21 potentiates kainate-evoked currents with an EC50 of 191 ± 58 μM on native KARs and 595-668 μM on recombinant KAR subunits [6]. These EC50 values are approximately 27-fold higher (lower potency) than those of FUR, a related benzothiadiazine derivative [6]. Researchers seeking to isolate AMPA receptor-mediated effects from KAR-mediated effects should select IDRA-21 at concentrations below its KAR-active range (e.g., <100 μM) and should avoid FUR or other compounds with demonstrated high KAR potency.

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